2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester
Overview
Description
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester, commonly known as Dihydroquercetin ethyl ester (DHQEE), is a flavonoid compound found in many plants. DHQEE has been extensively studied for its potential use in various fields, including pharmaceuticals, cosmetics, and food industries.
Mechanism Of Action
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester exerts its biological effects through various mechanisms, including antioxidant activity, inhibition of inflammatory mediators, and modulation of cellular signaling pathways. 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester has been found to scavenge free radicals and prevent oxidative damage to cells. It also inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester has also been found to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and differentiation.
Biochemical And Physiological Effects
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester has been found to improve lipid profiles and reduce blood pressure in animal models of cardiovascular diseases.
Advantages And Limitations For Lab Experiments
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. It also has low toxicity and can be easily synthesized. However, 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester has low bioavailability, which can limit its efficacy in vivo.
Future Directions
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester has shown promising results in various fields, and there are several future directions for research. One direction is to investigate the potential use of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate the potential use of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester as a natural food preservative and flavor enhancer. Furthermore, the development of novel formulations and delivery systems can improve the solubility and bioavailability of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester, thereby enhancing its efficacy in vivo.
Scientific Research Applications
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester has been extensively studied for its potential use in various fields. In the pharmaceutical industry, 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to have potential in the treatment of cardiovascular diseases, cancer, and diabetes. In the cosmetic industry, 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester has been found to have skin-whitening and anti-aging effects. In the food industry, 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester has been found to have potential as a natural food preservative and flavor enhancer.
properties
IUPAC Name |
ethyl (2R)-7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-15-12(14)10-6-4-8-3-5-9(13)7-11(8)16-10/h3,5,7,10,13H,2,4,6H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXZTRUTSLXORO-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(O1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC2=C(O1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester |
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